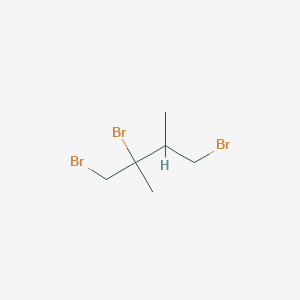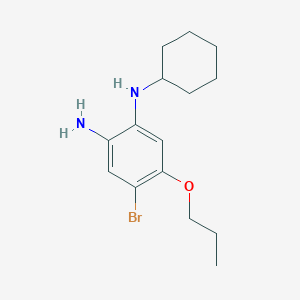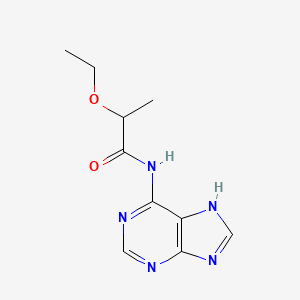
1,2,4-Tribromo-2,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-2,3-dimethylbutane is a chemical compound with the molecular formula C6H11Br3 . It has an average mass of 322.863 Da and a monoisotopic mass of 319.841064 Da . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a butane backbone with three bromine atoms and two methyl groups attached . The exact positions of these attachments give the compound its name.Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
- Studies on the hydrogenolysis of 2,3-dimethylbutane over supported catalysts of ruthenium, nickel, cobalt, and iron reveal insights into the selectivity of these reactions. The research indicates that on ruthenium, tertiary carbon atoms are relatively stable, whereas, on nickel and cobalt, they are no more stable than secondary carbon atoms, suggesting differences in catalytic activity and selectivity based on the metal used (C. J. Machiels, 1979).
Polymerization
- Anionic polymerization of 2,3-Dimethylbutadiene has been explored, showing that the content of the 1,2-unit in the polymer varies with polymerization temperature. This finding is crucial for understanding the polymerization process and controlling the polymer properties (H. Yuki, Y. Okamoto, Hidekazu Takano, 1971).
Material Science
- The glassy state of 2,3-Dimethylbutane has been studied, revealing phase changes in its crystalline and glassy-crystalline states. Such studies are significant for understanding the thermodynamic properties of materials and their applications in various technologies (K. Adachi, H. Suga, S. Seki, 1971).
Chemical Sensing and Imaging
- A study on a chalcone derivative demonstrates its application as a highly selective fluorescent chemosensor for cyanide anions in the presence of iron(III) ions. This research has implications for developing new materials for sensing and imaging in biological and environmental systems (Wen Yang, Zhongqin Cheng, Yunlong Xu, J. Shao, Weiqun Zhou, Juan Xie, Mengying Li, 2015).
Crystal Structure and Molecular Behavior
- The crystal structure of 2,3-dibromo-2,3-dimethylbutane has been investigated, revealing a disordered nature at room temperature. Understanding the molecular behavior and structural characteristics of such compounds is crucial for the development of new materials and the study of their properties (Y. Namba, T. Oda, N. Fukuda, O. Takada, 1970).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,2,4-tribromo-2,3-dimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br3/c1-5(3-7)6(2,9)4-8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHSMCHVRINIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(C)(CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide](/img/structure/B2944374.png)
![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)


![N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2944386.png)

![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)



